molecular formula C21H24N2O2 B1665591 Apovincamine CAS No. 4880-92-6

Apovincamine

Cat. No. B1665591
CAS RN: 4880-92-6
M. Wt: 336.4 g/mol
InChI Key: OZDNDGXASTWERN-CTNGQTDRSA-N
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Description

Apovincamine is an indole alkaloid isolated from the Malaysian Alstonia pneumatophora (Apocynaceae). It shows anti-melanogenesis activity . It has a molecular weight of 336.43 and a molecular formula of C21H24N2O2 .


Synthesis Analysis

The total synthesis of Apovincamine and structurally related compounds became a hot topic in the scientific community between 1985 and 2000 . The semi-synthesis of (+)-vincamine, a compound related to Apovincamine, was achieved using tabersonine as the starting material . The most over-represented strategy towards the synthesis of vincamine and congeners is based on the cyclization between indole C2 position and an iminium salt, to generate the C ring .


Molecular Structure Analysis

Apovincamine has a complex structure with a total of 53 bonds. There are 29 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, and various ring structures . The Apovincamine molecule and its corresponding co-crystal have been characterized by single crystal XRD, FT-IR, UV, TGA/DSG .


Chemical Reactions Analysis

The total synthesis of these compounds involved the formation of the ABCD tetracyclic system, starting from a differently substituted indole, while the E ring is often introduced at the end of the synthesis .


Physical And Chemical Properties Analysis

Apovincamine and its corresponding co-crystal have been synthesized and characterized by single crystal XRD, FT-IR, UV, TGA/DSG . The co-crystal strategy has been applied successfully to Apovincamine. One important parameter, i.e. solubility in water, has also been significantly improved, which proves to be an important factor for bioavailability .

Scientific Research Applications

Application in Neurodegenerative Diseases

  • Summary of Application : Apovincamine, derived from Vincamine, has shown potential in the treatment of severe neurodegenerative conditions such as Parkinson’s and Alzheimer’s diseases .

Application in Pharmacokinetics

  • Summary of Application : Apovincaminic Acid (AVA), the main and active metabolite of Vinpocetine (which is derived from Vincamine), has been studied in the context of clinical pharmacology .
  • Methods of Application : A population pharmacokinetic (PopPK) model for AVA was proposed based on a study in healthy volunteers with three different formulations of Vinpocetine .
  • Results or Outcomes : The suggested PopPK model (and simulations) could be helpful in ensuring the more effective and safer use of Vinpocetine in the future given the increasing range of suggested indications for its use .

Safety And Hazards

Apovincamine should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The interest towards vincamine, a compound related to Apovincamine, is increased by its use to produce the vinpocetine, another well-known vasodilating agent . This suggests that Apovincamine could also be used to produce other compounds in the future .

properties

IUPAC Name

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNDGXASTWERN-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023598
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apovincamine

CAS RN

4880-92-6
Record name Apovincamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4880-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apovincamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name APOVINCAMINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
BD Christie, H Rapoport - The Journal of Organic Chemistry, 1985 - ACS Publications
… as intermediates in a synthesis of apovincamine (5). First, the … our synthetic apovincamine to be >99% optically pure. … this to the synthesis of apovincamine. We are currently applying …
Number of citations: 189 pubs.acs.org
AG Schultz, WP Malachowski… - The Journal of Organic …, 1997 - ACS Publications
… of 20a to (+)-apovincamine (1a) which avoids the use of … apovincamine that had been prepared from natural vincamine by literature procedures. The conversion of apovincamine …
Number of citations: 49 pubs.acs.org
Y Ma, S Ge, W Wang, B Sun - Journal of Molecular Structure, 2015 - Elsevier
… Apovincamine has been demonstrated to exhibit particularly … the co-crystal strategy to apovincamine in an effort to develop co-… Furthermore, to study the interaction of apovincamine with …
Number of citations: 28 www.sciencedirect.com
MP Cava, SS Tjoa, QA Ahmed… - The Journal of Organic …, 1968 - ACS Publications
… The ultraviolet spectrum and theinfrared spectrum (chloroform solution) of the (+ )-apovincamine isolated as described above were identical with those of (±)-apovincamine prepared …
Number of citations: 62 pubs.acs.org
WI Taylor - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
… hydrogen chloride which gave a product identical with apovincamine. The discovery of the epi alkaloid … were produced by the hydrogenation of apovincamine in a ratio of about 1 : 9. …
Number of citations: 15 www.sciencedirect.com
I Moldvai, C Szántay Jr, K Rissanen, C Szántay - Tetrahedron, 1992 - Elsevier
… derivative 2 was prepared and proved to be key intermediate of a twostep tmnsformation of apovincamine into vincamine. The sbucture of 2 was established via detailed NMR wd X-my …
Number of citations: 12 www.sciencedirect.com
A Nemes, C Szantay, L Czibula, I Greiner - Arkivoc, 2008 - researchgate.net
Synthesis of oxidative metabolites of ethyl cis-and hydroxyethyl trans-apovincaminates have been described. For cis-metabolite 8 the functionalization of the 10-hydroxy group was …
Number of citations: 7 www.researchgate.net
G Nárai, P Sohár, A Csámpai, B Zsadon - Heterocycles, 1998 - infona.pl
Starting from (+)-17,18-dehydroapovincamine, a new δ-lactone bridged apovincamine derivative (6) was synthesized in two steps involving oxidative hydroboration followed by catalytic …
Number of citations: 5 www.infona.pl
A Nemes - Carbolines: Chemistry and Biological Activity, 2006 - researchgate.net
… its 3-epimer convertible into apovincamine 23 and trans-apovincamine 113 (Scheme 23). … Lewin and Schaeffer carried out new transformations of apovincamine 23 [55]. Upon …
Number of citations: 1 www.researchgate.net
B Danieli, G Lesma, G Palmisano - Tetrahedron Letters, 1981 - Elsevier
… The potent pharmacological properties as cerebral vasodilators of eb urnane alkaloids@q., vincarnine (1) and apovincamine (2)) have prcmpted intensive efforts culminating in several …
Number of citations: 9 www.sciencedirect.com

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